molecular formula C21H18ClN3O2 B4520012 6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B4520012
M. Wt: 379.8 g/mol
InChI Key: ZXHMFMFAFOZINM-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a chlorophenyl group, a dihydroisoquinoline moiety, and a pyridazinone core

Scientific Research Applications

6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the dihydroisoquinoline moiety. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of large-scale reactors, precise control of reaction conditions such as temperature and pressure, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the chlorophenyl ring.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one include other pyridazinone derivatives and compounds with similar structural motifs, such as:

  • 6-(4-bromophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
  • 6-(4-methylphenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c22-18-7-5-16(6-8-18)19-9-10-20(26)25(23-19)14-21(27)24-12-11-15-3-1-2-4-17(15)13-24/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMFMFAFOZINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
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6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
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6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
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6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
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6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
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6-(4-chlorophenyl)-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one

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